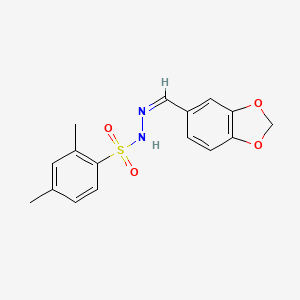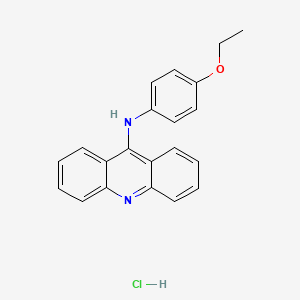![molecular formula C21H27N3O4S B4897431 3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly known as AMPP and has been found to have potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of AMPP involves the inhibition of the activity of certain enzymes and proteins that are involved in various biological processes. It has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression. AMPP has also been found to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of various cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
AMPP has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. AMPP has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. It has been found to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
AMPP has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied for its potential therapeutic applications, and its effects have been well-documented. However, there are also some limitations to using AMPP in lab experiments. It has low solubility in water, which can limit its use in certain experiments. It can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of AMPP. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, future studies can focus on developing new derivatives of AMPP with improved solubility and reduced toxicity. Overall, the study of AMPP has the potential to lead to the development of new and effective treatments for various diseases.
Synthesemethoden
The synthesis of AMPP involves the reaction of 3-aminobenzenesulfonamide with 4-methyl-N-[3-(4-morpholinyl)propyl]benzamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is then further reacted to yield AMPP. The synthesis method has been optimized to yield high purity and high yield of AMPP.
Wissenschaftliche Forschungsanwendungen
AMPP has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. AMPP has also been found to inhibit the growth of various cancer cells and induce cell death.
Eigenschaften
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-8-9-18(21(25)22-10-5-11-24-12-14-28-15-13-24)16-20(17)29(26,27)23-19-6-3-2-4-7-19/h2-4,6-9,16,23H,5,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOBAEPMLZOACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(morpholin-4-yl)propyl]-3-(phenylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)




![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)